3-Methyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
3-Methyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a methyl group at the 3-position and a piperazine ring at the 6-position. The piperazine moiety is further functionalized with a thiophene-2-sulfonyl group. This structural motif is common in medicinal chemistry, particularly in bromodomain inhibitors (e.g., BRD4) and kinase-targeting agents, where the sulfonyl group enhances hydrogen bonding and the triazolo ring contributes to π-π stacking interactions .
Properties
IUPAC Name |
3-methyl-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2S2/c1-11-15-16-12-4-5-13(17-20(11)12)18-6-8-19(9-7-18)24(21,22)14-3-2-10-23-14/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRHTEGBCBGNQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolothiadiazines, have been reported to interact with a variety of enzymes and receptors. These interactions can lead to a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and antitubercular effects.
Mode of Action
It is known that triazole compounds can bind in the biological system with a variety of enzymes and receptors. This binding can result in changes in the function of these targets, leading to the observed biological activities.
Biochemical Pathways
For example, some triazole compounds have been reported to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase.
Biological Activity
3-Methyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antiproliferative effects, mechanism of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C15H17N5O2S
- Molecular Weight : 364.5 g/mol
- CAS Number : 1021075-29-5
This compound features a triazolo-pyridazine core with a piperazine ring and a thiophenesulfonyl moiety, which may contribute to its biological properties.
Antiproliferative Activity
Research indicates that derivatives of [1,2,4]triazolo[4,3-b]pyridazine exhibit moderate to potent antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines with IC50 values ranging from 0.008 to 0.014 μM .
Table 1: Antiproliferative Activity of Related Compounds
| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4q | SGC-7901 | 0.014 | Inhibition of tubulin polymerization |
| 4q | A549 | 0.008 | Disruption of microtubule dynamics |
| 4q | HT-1080 | 0.012 | Cell cycle arrest at G2/M phase |
| 4g | MCF-7 | 0.163 | c-Met and Pim-1 inhibition |
The antiproliferative effects of the compound are primarily attributed to its ability to disrupt microtubule dynamics by binding to the colchicine site on tubulin. This binding leads to:
- Inhibition of Tubulin Polymerization : The compound prevents the formation of microtubules, essential for mitosis.
- Cell Cycle Arrest : Studies indicate that treated cells exhibit significant arrest at the G2/M phase, leading to apoptosis .
In addition to these mechanisms, the compound has been shown to enhance apoptosis through increased levels of caspase activity in various cancer cells .
Case Studies and Research Findings
Recent studies have highlighted the dual inhibitory potential of certain derivatives against c-Met and Pim-1 kinases. For example:
Comparison with Similar Compounds
Key Observations :
- Sulfonyl vs. Non-Sulfonyl Piperazines: Sulfonyl groups (e.g., thiophene-2-sulfonyl in the target compound) improve binding to bromodomains by forming hydrogen bonds with conserved asparagine residues . Morpholine or unmodified piperazine analogs (e.g., compound 17 in ) lack this interaction, resulting in lower activity .
- 3-Position Substituents : Methyl (target compound) and cyclopropyl () groups optimize steric fit in hydrophobic pockets, while bulkier substituents (e.g., trifluoromethyl in CL 218872) may enhance metabolic stability .
- Thiophene vs.
Selectivity Profiles
- BRD4 vs. Kinase Targets : AZD5153 () and the target compound share a triazolo[4,3-b]pyridazine core but diverge in selectivity. AZD5153’s bivalent binding mode confers BRD4 specificity, while the target compound’s thiophene sulfonyl group may favor kinase interactions (e.g., implied by vebreltinib’s indazole moiety) .
- GABAA Modulation : CL 218872 () demonstrates that 3-methyl-6-aryl derivatives can target GABAA receptors, highlighting scaffold versatility .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-Methyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions. A typical approach involves:
- Step 1 : Formation of the triazolopyridazine core via cyclization reactions (e.g., using hydrazine derivatives and carbonyl precursors under reflux conditions) .
- Step 2 : Introduction of the piperazine-thiophenesulfonyl moiety using nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for nitrogen-aryl bonds) .
- Purity Optimization : Use high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid). Compare retention times against reference standards (if available) and validate purity via NMR (e.g., ¹H/¹³C) and elemental analysis .
Q. How can researchers determine the structural conformation of this compound, and what analytical techniques are critical?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios. For example, the thiophene sulfonyl group exhibits distinct aromatic proton signals (δ 7.2–7.8 ppm) and sulfonyl sulfur coupling in ¹³C NMR .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ or [M–H]–) and isotopic patterns.
- X-ray Crystallography : If single crystals are obtainable, use diffraction data to resolve bond angles and torsional strain in the triazolo-pyridazine core .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity, and how should controls be designed?
- Methodological Answer :
- Antimicrobial Screening : Use agar dilution or microbroth dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and solvent controls (e.g., DMSO ≤1% v/v) .
- Cytotoxicity : Perform MTT assays on mammalian cell lines (e.g., HEK293) to assess IC₅₀ values. Normalize data to untreated cells and validate with triplicates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Analog Synthesis : Systematically modify substituents (e.g., replace thiophene sulfonyl with phenyl sulfonamides or alter the piperazine linker length) .
- Biological Testing : Compare IC₅₀ values across analogs in target-specific assays (e.g., kinase inhibition, antimicrobial activity). Use statistical tools (e.g., ANOVA) to identify significant trends .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., 14α-demethylase for antifungal activity, PDB ID: 3LD6). Analyze binding affinities and hydrogen-bonding interactions .
Q. What experimental strategies are effective for resolving contradictions in biological activity data across studies?
- Methodological Answer :
- Reproducibility Checks : Validate assay conditions (e.g., pH, temperature, cell passage number) and compound solubility.
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to calculate pooled effect sizes and heterogeneity indices.
- Mechanistic Studies : Use CRISPR-edited cell lines or enzyme inhibition assays to isolate target-specific effects vs. off-target interactions .
Q. How can environmental fate and ecotoxicological risks of this compound be assessed in long-term studies?
- Methodological Answer :
- Degradation Studies : Perform hydrolysis/photolysis experiments under controlled conditions (e.g., UV light at 254 nm, pH 7.4 buffer). Monitor degradation products via LC-MS .
- Ecotoxicology : Use Daphnia magna or Danio rerio (zebrafish) models to assess acute/chronic toxicity (e.g., LC₅₀, teratogenicity). Follow OECD guidelines for standardized protocols .
- Bioaccumulation : Measure logP values (octanol-water partition coefficient) and model bioaccumulation potential using EPI Suite software .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
